molecular formula C8H6N3NaO3 B2459990 Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251053-92-4

Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2459990
CAS No.: 2251053-92-4
M. Wt: 215.144
InChI Key: SEKYHASUHHNZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methoxy group at the 7th position and a carboxylate group at the 3rd position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetic acid, and bases such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which is a catalyst-free and eco-friendly method. This approach not only reduces reaction times but also enhances the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-pyridine compounds .

Comparison with Similar Compounds

Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

sodium;7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTXPDQXBZEOFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NN=C(N2C=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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